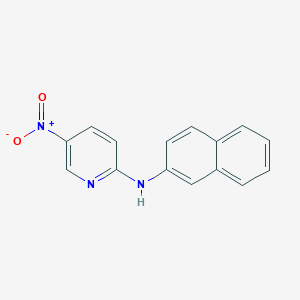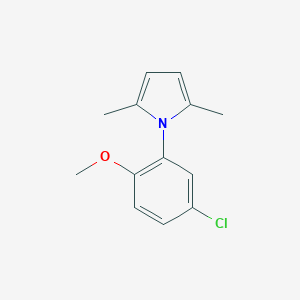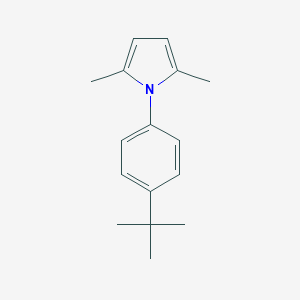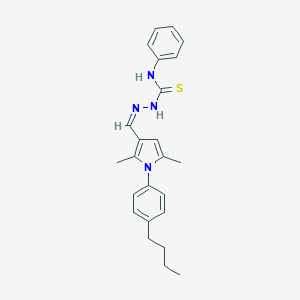![molecular formula C18H17Cl2N3OS B313504 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B313504.png)
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone typically involves the condensation of 2,4-dichlorobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone shares structural similarities with other hydrazinecarbothioamide derivatives, such as N-(prop-2-en-1-yl)hydrazinecarbothioamide and 2,4-dichlorobenzylidene hydrazinecarbothioamide.
Unique Features: The presence of the dichlorobenzyl group and the specific configuration of the compound confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H17Cl2N3OS |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-9-21-18(25)23-22-11-13-3-7-16(8-4-13)24-12-14-5-6-15(19)10-17(14)20/h2-8,10-11H,1,9,12H2,(H2,21,23,25)/b22-11+ |
Clave InChI |
UHOJKBFVIQRGSJ-SSDVNMTOSA-N |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES isomérico |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313421.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B313422.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B313424.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B313426.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{N-[(4-METHYLPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}ACETAMIDE](/img/structure/B313427.png)

![4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)


![2-(3-bromophenoxy)-N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B313438.png)

![3-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B313440.png)
![N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B313442.png)
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
